直接黑 19

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

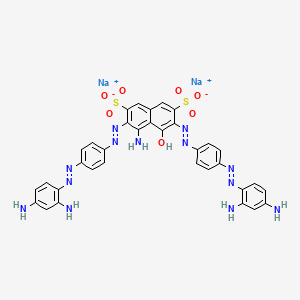

Direct Black 19, also known as C.I. Direct Black 19, is a synthetic dye widely used in the textile industry. It is classified as an azo dye, characterized by its black color and excellent dyeing properties. The molecular formula of Direct Black 19 is C34H27N13Na2O7S2, and it is known for its high solubility in water, forming a greenish-black solution .

科学研究应用

Direct Black 19 has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in studies of azo dye chemistry and reactions.

Biology: The dye is employed in staining techniques for biological specimens.

Medicine: Research on the mutagenic and carcinogenic properties of azo dyes often includes Direct Black 19.

Industry: Apart from textile dyeing, it is used in the dyeing of leather, paper, and in electrochemical processes for coloring aluminum

安全和危害

Direct Black 19 should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill or leak .

未来方向

Direct Black 19 is widely used in various industries for dyeing different materials. It is used in dyeing cotton, leather, paper, viscose, and in ink-jet printing inks . It is also used in dyeing and printing of silk, wool, and cotton or viscose fiber interlaced or blended fabrics . Future directions could involve improving the dye’s properties, such as its light fastness and wash fastness, and reducing its environmental impact.

准备方法

The synthesis of Direct Black 19 involves several key steps:

Primary Diazotization Reaction:

p-Nitroaniline is diazotized using hydrochloric acid and sodium nitrite at low temperatures (10-16°C).Primary Coupling Reaction: The diazonium salt formed is coupled with H-acid in a weakly acidic medium.

Reduction and Plate Filtration: The nitro group is reduced using sodium sulfide, followed by filtration.

Secondary Diazotization Reaction: The intermediate product undergoes a second diazotization.

Secondary Coupling Reaction: The diazonium compound is coupled with m-phenylenediamine under weakly basic conditions.

Final Processing: The product is then subjected to roller drying, crushing, and mixing for packaging

化学反应分析

Direct Black 19 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction of the azo groups can be achieved using reducing agents like sodium sulfide, resulting in the formation of aromatic amines.

Common reagents used in these reactions include hydrochloric acid, sodium nitrite, sodium sulfide, and m-phenylenediamine. The major products formed depend on the specific reaction conditions and reagents used.

作用机制

The mechanism of action of Direct Black 19 involves its interaction with the fiber surface, forming strong bonds that ensure long-lasting and vibrant dyeing effects. The azo groups in the dye molecule are responsible for its color properties, as they absorb visible light. The presence of sulfonate groups enhances its solubility in water, facilitating its application in aqueous dyeing processes .

相似化合物的比较

Direct Black 19 is unique among azo dyes due to its specific molecular structure and dyeing properties. Similar compounds include:

Direct Black 38: Another azo dye with similar applications but different molecular structure.

Direct Black 22: Known for its use in textile dyeing, with slightly different dyeing properties.

Direct Black 36: Used in similar applications but with variations in color fastness and solubility

Direct Black 19 stands out due to its excellent solubility, strong bonding with fibers, and vibrant color properties, making it a preferred choice in various industrial applications.

属性

CAS 编号 |

6428-31-5 |

|---|---|

分子式 |

C34H29N13NaO7S2 |

分子量 |

818.8 g/mol |

IUPAC 名称 |

disodium;4-amino-3,6-bis[[4-[(2,4-diaminophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C34H29N13O7S2.Na/c35-18-1-11-26(24(37)15-18)44-40-20-3-7-22(8-4-20)42-46-32-28(55(49,50)51)13-17-14-29(56(52,53)54)33(34(48)30(17)31(32)39)47-43-23-9-5-21(6-10-23)41-45-27-12-2-19(36)16-25(27)38;/h1-16,48H,35-39H2,(H,49,50,51)(H,52,53,54); |

InChI 键 |

SLRXMXRIDJLFLC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O.[Na+].[Na+] |

规范 SMILES |

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O.[Na] |

物理描述 |

Dry Powder; Liquid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-3-[5-(1,3-benzothiazol-2-yl)-2-furyl]acrylic acid](/img/structure/B3276397.png)

![6-Methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3276407.png)

![3-Bromo-6-fluoro-2,3-dihydro-1h-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B3276426.png)

![4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B3276468.png)